molecular formula C18H19NO3 B267154 N-[3-(allyloxy)phenyl]-2-phenoxypropanamide

N-[3-(allyloxy)phenyl]-2-phenoxypropanamide

カタログ番号 B267154
分子量: 297.3 g/mol
InChIキー: MDHJZQLTOYATIK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(allyloxy)phenyl]-2-phenoxypropanamide, also known as GW 501516, is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ). It is a synthetic compound that was first developed by GlaxoSmithKline in the 1990s as a potential treatment for metabolic and cardiovascular diseases. GW 501516 has gained popularity in the scientific community due to its potential as a performance-enhancing drug and its ability to improve endurance and fat burning.

作用機序

N-[3-(allyloxy)phenyl]-2-phenoxypropanamide 501516 works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in energy metabolism, lipid metabolism, and inflammation. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, which results in improved endurance and fat burning. In addition, N-[3-(allyloxy)phenyl]-2-phenoxypropanamide 501516 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-[3-(allyloxy)phenyl]-2-phenoxypropanamide 501516 has been shown to have a number of biochemical and physiological effects in animal and human studies. These include increased fatty acid oxidation, improved glucose uptake, reduced inflammation, and improved endurance and fat burning. In addition, N-[3-(allyloxy)phenyl]-2-phenoxypropanamide 501516 has been shown to increase the expression of genes involved in energy metabolism and lipid metabolism.

実験室実験の利点と制限

N-[3-(allyloxy)phenyl]-2-phenoxypropanamide 501516 has several advantages for use in lab experiments. It is a selective agonist of PPARδ, which means that it has fewer off-target effects compared to other PPAR agonists. In addition, N-[3-(allyloxy)phenyl]-2-phenoxypropanamide 501516 is orally bioavailable, which makes it easy to administer to animals. However, there are also limitations to the use of N-[3-(allyloxy)phenyl]-2-phenoxypropanamide 501516 in lab experiments. It has a short half-life in vivo, which means that it needs to be administered frequently to maintain its effects. In addition, there are concerns about the potential for N-[3-(allyloxy)phenyl]-2-phenoxypropanamide 501516 to cause cancer, although this has not been definitively proven.

将来の方向性

There are several future directions for research on N-[3-(allyloxy)phenyl]-2-phenoxypropanamide 501516. One area of interest is its potential as a treatment for metabolic and cardiovascular diseases. N-[3-(allyloxy)phenyl]-2-phenoxypropanamide 501516 has been shown to improve lipid metabolism and reduce inflammation, which makes it a promising candidate for the treatment of conditions such as diabetes and atherosclerosis. Another area of interest is its potential as a performance-enhancing drug. N-[3-(allyloxy)phenyl]-2-phenoxypropanamide 501516 has been shown to improve endurance and fat burning, which makes it a popular choice among athletes and bodybuilders. However, there are concerns about the safety and legality of using N-[3-(allyloxy)phenyl]-2-phenoxypropanamide 501516 for these purposes. Finally, there is a need for further research into the potential side effects of N-[3-(allyloxy)phenyl]-2-phenoxypropanamide 501516, particularly its potential to cause cancer.

合成法

N-[3-(allyloxy)phenyl]-2-phenoxypropanamide 501516 is synthesized through a multi-step process that involves the reaction of 3-(allyloxy)aniline with 2-phenoxypropanoic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified through column chromatography to obtain the final compound.

科学的研究の応用

N-[3-(allyloxy)phenyl]-2-phenoxypropanamide 501516 has been extensively studied in the scientific community for its potential therapeutic applications. It has been shown to improve lipid metabolism, reduce inflammation, and increase insulin sensitivity in animal models. In addition, N-[3-(allyloxy)phenyl]-2-phenoxypropanamide 501516 has been shown to improve endurance and fat burning in both animal and human studies.

特性

製品名

N-[3-(allyloxy)phenyl]-2-phenoxypropanamide

分子式

C18H19NO3

分子量

297.3 g/mol

IUPAC名

2-phenoxy-N-(3-prop-2-enoxyphenyl)propanamide

InChI

InChI=1S/C18H19NO3/c1-3-12-21-17-11-7-8-15(13-17)19-18(20)14(2)22-16-9-5-4-6-10-16/h3-11,13-14H,1,12H2,2H3,(H,19,20)

InChIキー

MDHJZQLTOYATIK-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC(=CC=C1)OCC=C)OC2=CC=CC=C2

正規SMILES

CC(C(=O)NC1=CC(=CC=C1)OCC=C)OC2=CC=CC=C2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。